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molecular formula C15H12ClN3O2 B8437758 1-(4-Chloro-2-oxiranyl-phenoxymethyl)-1H-benzotriazole

1-(4-Chloro-2-oxiranyl-phenoxymethyl)-1H-benzotriazole

Cat. No. B8437758
M. Wt: 301.73 g/mol
InChI Key: PSRYJHVGSJVVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183366B2

Procedure details

98 (15.5 g, 54 mmol) is dissolved in 150 ml of DCM and 150 ml of 40% aqueous sodium hydroxide solution. After addition of trimethylsulfonium iodide (14.3 g, 70.2 mmol) and tetrabutylammoniumiodide (1.4 g, 3.8 mmol), the mixture is refluxed for 18 h. The reaction mixture is diluted with DCM, washed with water and the organic layers are dried over Na2SO4. Evaporation gave 18.7 g of a yellow oil, which is further purified by flash-chromatography (silicagel, ethyl acetate/hexanes 3:7)
Name
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:10][O:11][C:12]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:13]=2[CH:14]=[O:15])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[I-].[CH3:22][S+](C)C>C(Cl)Cl.[OH-].[Na+].[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:20][C:17]1[CH:18]=[CH:19][C:12]([O:11][CH2:10][N:1]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=[N:2]2)=[C:13]([CH:14]2[CH2:22][O:15]2)[CH:16]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)COC2=C(C=O)C=C(C=C2)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
[I-].C[S+](C)C
Name
Quantity
1.4 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OCN2N=NC3=C2C=CC=C3)C=C1)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 114.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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